

LC-MS/MS protocol for detecting (Z)-Fluvoxamine in plasma

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Compound of Interest

Compound Name: Fluvoxamine, (Z)-

Cat. No.: B1238741

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An LC-MS/MS protocol for the quantification of (Z)-Fluvoxamine in plasma is a critical tool for clinical and pharmaceutical research, enabling precise therapeutic drug monitoring and pharmacokinetic studies. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat obsessive-compulsive disorder and depression.^[1] A robust and sensitive bioanalytical method is essential for determining drug concentrations in biological matrices like plasma.

This document provides a detailed application note and protocol for the analysis of (Z)-Fluvoxamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection.

Application Note

Introduction

The quantification of Fluvoxamine in human plasma is vital for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.^{[2][3]} LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.^{[4][5]} This protocol details a validated method for the determination of (Z)-Fluvoxamine in K2EDTA human plasma, utilizing a stable isotope-labeled internal standard (Fluvoxamine-D4) to ensure accuracy and precision. The method employs a straightforward sample preparation technique followed by rapid chromatographic separation and detection by a tandem quadrupole mass spectrometer.

Materials and Instrumentation

- **Analytes and Reagents:** (Z)-Fluvoxamine reference standard, Fluvoxamine-D4 internal standard (IS), HPLC-grade acetonitrile, methanol, ethyl acetate, and water. Formic acid and ammonium formate were also used.
- **Biological Matrix:** Screened, pooled K2EDTA human plasma.
- **Instrumentation:** A UPLC system coupled with a tandem quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ MS or equivalent).

Method Overview

The method achieves a Lower Limit of Quantification (LLOQ) suitable for clinical studies, with a linear range typically spanning from approximately 1 to 500 ng/mL. Sample preparation is performed using either Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT), both of which provide clean extracts and good recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing a total run time of approximately 3-5 minutes. Detection is carried out in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated method.

Table 1: LC-MS/MS Instrument Parameters

Parameter	Condition
LC System	UPLC or HPLC System
Column	C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
MS System	Tandem Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp	450°C

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions and Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
(Z)-Fluvoxamine	319.3	71.0	50	20
Fluvoxamine-D4 (IS)	323.2	71.0	50	20

MRM parameters are based on published data and may require optimization for different instrument models.

Table 3: Method Validation Summary

Parameter	Result
Linearity Range	1.0 - 500 ng/mL ($r^2 > 0.995$)
LLOQ	1.0 ng/mL
Intra-Day (n=6)	
Precision (%CV)	$\leq 8.5\%$
Accuracy (%Bias)	-5.2% to 6.8%
Inter-Day (n=18)	
Precision (%CV)	$\leq 10.2\%$
Accuracy (%Bias)	-7.5% to 4.5%
Mean Recovery	Fluvoxamine: ~65%; Fluvoxamine-D4: ~85%

| Matrix Effect | Compensated by IS |

Experimental Protocols

1. Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (Z)-Fluvoxamine and Fluvoxamine-D4 in methanol to prepare individual 1 mg/mL stock solutions.
- Working Standard Solutions: Serially dilute the Fluvoxamine stock solution with a 50:50 methanol/water mixture to prepare working solutions for calibration curve (CC) standards.
- Internal Standard Spiking Solution (100 ng/mL): Dilute the Fluvoxamine-D4 stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 100 ng/mL.

2. Preparation of Calibration Curve and Quality Control Samples

- Spike appropriate volumes of the Fluvoxamine working solutions into blank K2EDTA human plasma to prepare CC standards at concentrations of 1, 5, 20, 50, 100, 250, and 500 ng/mL.

- Prepare Quality Control (QC) samples in the same manner at concentrations of 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 400 ng/mL (High QC).

3. Sample Preparation Protocol (Option A: Liquid-Liquid Extraction)

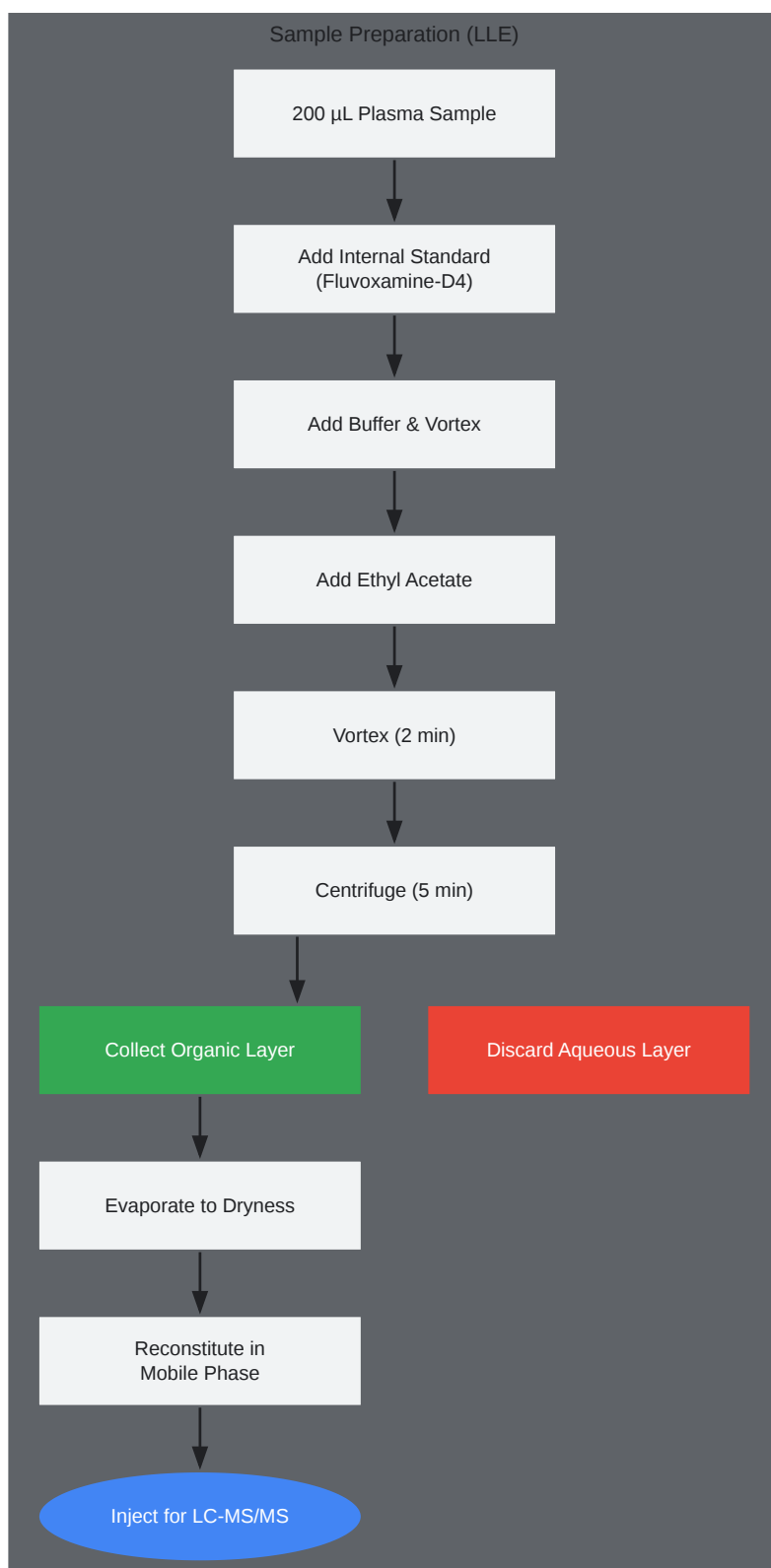
- Pipette 200 μ L of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 25 μ L of the 100 ng/mL Fluvoxamine-D4 IS solution to all samples except the blank (add 25 μ L of 50:50 methanol/water to the blank). Vortex for 10 seconds.
- Add 50 μ L of 0.1 M sodium hydroxide to alkalize the sample. Vortex briefly.
- Add 1 mL of ethyl acetate as the extraction solvent.
- Cap and vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Carefully transfer the upper organic layer (~900 μ L) to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μ L of mobile phase (50:50 A:B). Vortex for 30 seconds.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. Sample Preparation Protocol (Option B: Protein Precipitation)

- Pipette 100 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 300 μ L of cold acetonitrile containing the internal standard (Fluvoxamine-D4 at ~33 ng/mL).
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer 200 μ L of the clear supernatant to an autosampler vial.

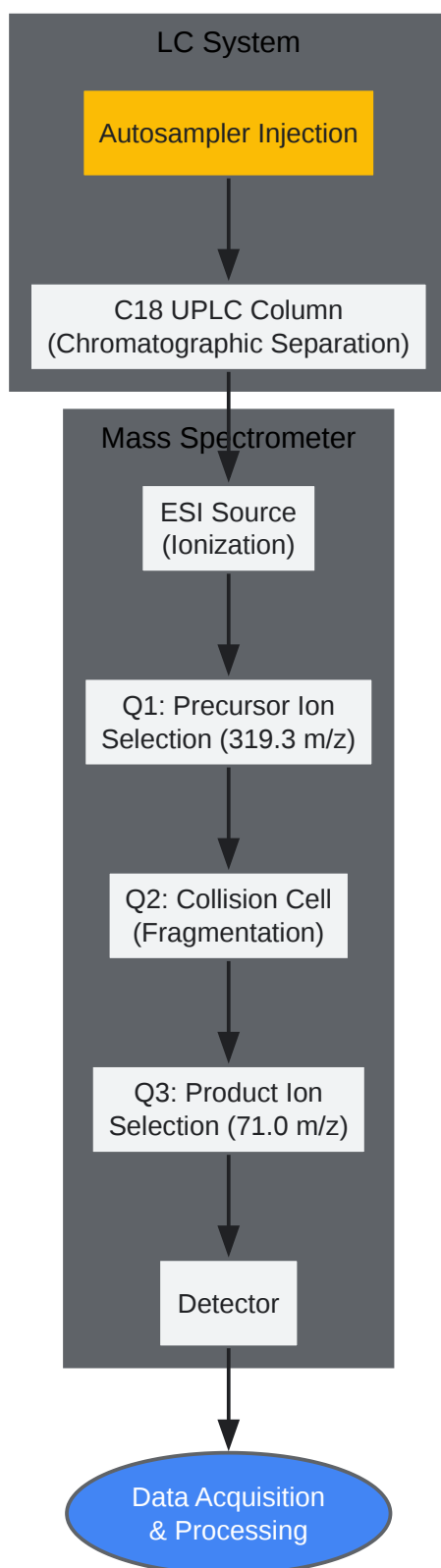
- Add 200 μ L of water (or Mobile Phase A) to the vial to reduce the organic content of the injected sample.
- Cap the vial and vortex briefly before placing it in the autosampler for analysis.

Visualized Workflows



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Caption: Liquid-Liquid Extraction (LLE) workflow for Fluvoxamine.



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Caption: LC-MS/MS analysis workflow for (Z)-Fluvoxamine.

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